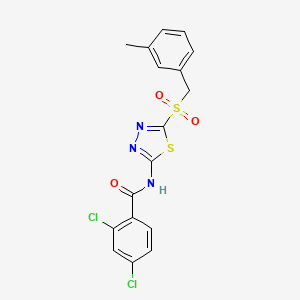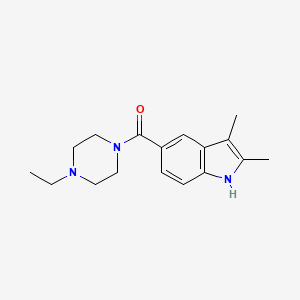
2,4-dichloro-N-(5-((3-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-N-(5-((3-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also features a benzamide moiety, which is a benzene ring attached to an amide group. The presence of chlorine atoms at the 2 and 4 positions of the benzene ring further adds to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(5-((3-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions. The resulting thiadiazole intermediate is then subjected to sulfonylation using 3-methylbenzyl chloride in the presence of a base such as triethylamine.
The next step involves the chlorination of the benzene ring. This can be done by treating the benzamide with chlorine gas or a chlorinating agent like thionyl chloride. The final step is the coupling of the chlorinated benzamide with the sulfonylated thiadiazole intermediate under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-(5-((3-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atoms.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
2,4-Dichloro-N-(5-((3-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(5-((3-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiadiazole ring and the sulfonyl group play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-N-(5-((3-methylbenzyl)sulfonyl)-1H-imidazol-2-yl)benzamide
- 2,4-Dichloro-N-(5-((3-methylbenzyl)sulfonyl)-1H-pyrazol-2-yl)benzamide
- 2,4-Dichloro-N-(5-((3-methylbenzyl)sulfonyl)-1H-triazol-2-yl)benzamide
Uniqueness
The uniqueness of 2,4-dichloro-N-(5-((3-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide lies in its specific combination of functional groups and ring structures. The presence of the thiadiazole ring, along with the sulfonyl and benzamide moieties, imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H13Cl2N3O3S2 |
|---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
2,4-dichloro-N-[5-[(3-methylphenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C17H13Cl2N3O3S2/c1-10-3-2-4-11(7-10)9-27(24,25)17-22-21-16(26-17)20-15(23)13-6-5-12(18)8-14(13)19/h2-8H,9H2,1H3,(H,20,21,23) |
InChI Key |
MYJSHGOFICFMKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(acetylamino)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide](/img/structure/B12205478.png)
![(4E)-4-(hydroxy{4-[(3-methylbenzyl)oxy]phenyl}methylidene)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(pyridin-3-yl)pyrrolidine-2,3-dione](/img/structure/B12205482.png)
![(5Z)-3-ethyl-5-[(3-{3-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12205487.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12205501.png)

![(2E)-3-(3,4-dimethoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide](/img/structure/B12205518.png)


![(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12205531.png)

![7-(4-chlorophenyl)-2-(3,4-dichlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12205551.png)
![4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]butanamide](/img/structure/B12205560.png)
![2-[2-Butoxy-5-(propan-2-yl)benzenesulfonamido]benzoic acid](/img/structure/B12205568.png)
![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-(1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12205574.png)
